3,4-dimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide
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Overview
Description
3,4-dimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is a complex organic compound that features a benzamide core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Substitution Reactions: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide can undergo various types of chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
3,4-dimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-methylbenzamide: A simpler analog with similar structural features.
3,4-dimethoxyaniline: Another related compound with methoxy substituents on the aromatic ring.
Uniqueness
3,4-dimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is unique due to the presence of the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C20H18F3N3O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C20H18F3N3O3/c1-12-10-18(20(21,22)23)26(25-12)15-7-5-14(6-8-15)24-19(27)13-4-9-16(28-2)17(11-13)29-3/h4-11H,1-3H3,(H,24,27) |
InChI Key |
WTDHMLQJWDVXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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